molecular formula C24H52N4O B3051279 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide CAS No. 32582-85-7

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide

Cat. No.: B3051279
CAS No.: 32582-85-7
M. Wt: 412.7 g/mol
InChI Key: CFAQSLLBQNAXNY-UHFFFAOYSA-N
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Description

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide (CAS 3574-73-0) is a polyamine-functionalized stearamide derivative with the molecular formula C22H47N3O and a molecular weight of 369.628 g/mol . Its structure consists of a stearic acid-derived hydrophobic tail and a hydrophilic head containing three aminoethyl groups. This configuration confers surfactant-like properties, enabling applications in emulsification, drug delivery, and materials science. Key physicochemical properties include a density of 0.901 g/cm³, boiling point of 535.5°C, and a high lipophilicity (LogP: 6.84) .

Properties

IUPAC Name

N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h26-27H,2-23,25H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAQSLLBQNAXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186278
Record name N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide
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Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32582-85-7
Record name N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadecanamide
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Record name N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide
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Record name N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide
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Record name N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]stearamide
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Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes structural variations and functional implications among related stearamide derivatives:

Compound Name (CAS) Substituent Groups Key Functional Properties Molecular Formula LogP
N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide (141-21-9) Hydroxyethylamino group Enhanced hydrophilicity, emulsifier C22H46N2O2 ~5.5*
N-[2-(diethylamino)ethyl]stearamide (16889-14-8) Diethylamino group Bulky, less polar; industrial surfactants C24H50N2O ~7.2*
N-(2-aminoethyl)stearamide (871-79-4) Single aminoethyl group Basic surfactant, limited solubility C20H42N2O 6.86
Target compound (3574-73-0) Three aminoethyl groups High chelation capacity, drug delivery C22H47N3O 6.84

*Estimated based on structural analogs.

Key Observations :

  • Hydrophilicity: The hydroxyethyl variant (CAS 141-21-9) exhibits greater water solubility due to its hydroxyl group, making it suitable for aqueous formulations . In contrast, the diethylamino derivative (CAS 16889-14-8) is more lipophilic, favoring non-polar applications .
  • Chelation and Binding: The target compound’s three amino groups enable stronger metal ion coordination and biomolecular interactions compared to monoamine analogs like CAS 871-79-4 .
Physicochemical Properties

Boiling Points and Thermal Stability :

  • The target compound’s higher boiling point (535.5°C vs. 477.9°C for CAS 871-79-4) reflects stronger intermolecular hydrogen bonding from additional amino groups .
  • The hydroxyethyl variant (CAS 141-21-9) likely degrades at lower temperatures due to hydroxyl group susceptibility to oxidation .

Solubility and LogP :

  • The hydroxyethyl derivative’s LogP (~5.5) is lower than the target compound’s (6.84), aligning with its enhanced hydrophilicity .
  • The diethylamino analog (LogP ~7.2) is more suited for lipid-rich environments, such as corrosion inhibition .

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide is a complex organic compound notable for its unique structure, which includes a long hydrocarbon chain and multiple amino groups. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and various research findings, supported by data tables and case studies.

The molecular formula of this compound is C22H48N3OC_{22}H_{48}N_{3}O, with a molar mass of approximately 406.089 g/mol. Its amphiphilic nature arises from the combination of hydrophobic (stearamide backbone) and hydrophilic (amine groups) characteristics, making it suitable for various biochemical applications.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC22H48N3O
Molar Mass406.089 g/mol
StructureLong hydrocarbon chain with multiple amino groups

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The presence of multiple amino groups allows the compound to form strong hydrogen bonds and electrostatic interactions with various molecular targets, which can modulate biological pathways.

  • Enzyme Interaction : The compound may inhibit enzyme activity by binding to the active site, potentially affecting metabolic pathways.
  • Membrane Integration : Its amphiphilic nature enables it to integrate into lipid bilayers, altering membrane fluidity and permeability, which can influence cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress.

Case Study: Antimicrobial Efficacy

In a study published in PubMed, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Applications in Drug Delivery

The amphiphilic properties of this compound make it an attractive candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their solubility and bioavailability.

Table 2: Applications in Drug Delivery

ApplicationDescription
Drug EncapsulationFacilitates the delivery of hydrophobic drugs
Targeted TherapyPotential use in targeted drug delivery systems
BiocompatibilityCompatible with biological systems

Q & A

Q. What are the established synthetic routes for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential alkylation of ethylenediamine with stearoyl chloride. A stepwise approach is recommended:

React stearic acid with thionyl chloride to form stearoyl chloride.

Perform nucleophilic substitution with ethylenediamine in anhydrous dichloromethane under nitrogen atmosphere to avoid hydrolysis .

Purify intermediates via column chromatography (silica gel, methanol/chloroform gradient).
Key optimization parameters include temperature (0–5°C for exothermic steps), stoichiometric ratios (1:3 for amine:acyl chloride), and solvent choice (e.g., DMF for solubility enhancement). Purity can be assessed via HPLC (>95% threshold) .

Q. How can the structure and purity of this compound be validated?

  • NMR Spectroscopy : ¹H NMR should confirm the presence of primary amine protons (δ 1.2–1.4 ppm for stearamide chain; δ 2.6–3.1 ppm for ethyleneamine backbone) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (C₂₆H₅₄N₄O: ~458.8 g/mol).
  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (C: ~68.1%, N: ~12.2%) .

Q. What are the critical physicochemical properties to characterize for this compound?

  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) to determine amphiphilicity. The compound is expected to exhibit limited aqueous solubility but miscibility in ethanol/DMSO .
  • Critical Micelle Concentration (CMC) : Use surface tension measurements (Du Noüy ring method) to assess surfactant behavior .
  • Thermal Stability : TGA/DSC under nitrogen can identify decomposition points (>200°C typical for stearamide derivatives) .

Q. What preliminary biological assays are recommended to screen its activity?

  • Membrane Interaction Studies : Fluorescence anisotropy with DPH-labeled liposomes to evaluate membrane fluidity modulation .
  • Cytotoxicity : MTT assay in HEK-293 or HaCaT cells (IC₅₀ > 100 µM suggests low toxicity for further testing) .

Advanced Research Questions

Q. How can researchers address inconsistencies in synthesis yields due to competing side reactions?

Common side reactions include over-alkylation or oxidation of ethyleneamine groups. Mitigation strategies:

  • Use protecting groups (e.g., Boc for primary amines) during stepwise synthesis .
  • Monitor reaction progress via TLC (Rf = 0.3 in 10% MeOH/CHCl₃) and quench excess acyl chloride with ice-cold sodium bicarbonate .
  • Employ kinetic control by maintaining low temperatures (−10°C) to favor mono-substitution .

Q. How should contradictory data on biological activity (e.g., cytotoxicity vs. membrane stabilization) be analyzed?

  • Dose-Dependent Studies : Replicate experiments across multiple concentrations (1–100 µM) to identify biphasic effects.
  • Membrane Composition : Test liposomes with varying lipid ratios (e.g., phosphatidylcholine:cholesterol) to assess specificity .
  • Secondary Assays : Combine SPR (surface plasmon resonance) with molecular dynamics simulations to quantify binding affinities to lipid bilayers .

Q. What experimental designs are optimal for elucidating its mechanism in drug delivery systems?

  • Coarse-Grained Molecular Dynamics (CG-MD) : Simulate interactions with lipid bilayers to predict encapsulation efficiency .
  • In Vitro Release Studies : Use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) to measure passive diffusion rates .
  • Ligand-Target Binding : Perform SPR or ITC (isothermal titration calorimetry) to evaluate affinity for receptors like TLR4 or integrins .

Q. How can computational modeling resolve discrepancies in predicted vs. observed interaction profiles?

  • Docking Studies : Use AutoDock Vina to model interactions with lipid headgroups (e.g., phosphate groups in POPC). Compare results with NMR-derived NOE correlations .
  • QM/MM Calculations : Assess electronic effects of the ethyleneamine backbone on hydrogen bonding with water/lipid interfaces .
  • Machine Learning : Train models on existing stearamide derivatives to predict cytotoxicity or CMC values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide
Reactant of Route 2
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N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide

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